2-Butylthiazole

Description

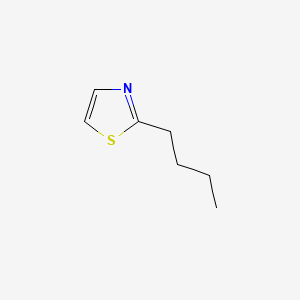

Structure

2D Structure

3D Structure

Properties

CAS No. |

37645-61-7 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

2-butyl-1,3-thiazole |

InChI |

InChI=1S/C7H11NS/c1-2-3-4-7-8-5-6-9-7/h5-6H,2-4H2,1H3 |

InChI Key |

QOJMQILDLLFGEE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC=CS1 |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of Thiazole Compounds

Enzymatic Biosynthesis Mechanisms of Thiazole (B1198619) Moieties

The enzymatic construction of the thiazole ring is a fundamental biochemical process, most notably as a key step in the biosynthesis of thiamine (B1217682). This process involves a series of sophisticated enzymatic reactions that assemble the heterocyclic structure from simple precursors. The pathways can differ between prokaryotes and eukaryotes, but the core principles of thiazole ring formation are conserved.

Roles of Key Enzymes in Thiazole Biosynthesis

The biosynthesis of the thiazole moiety of thiamine is a complex process involving several key enzymes that vary between organisms.

In plants and yeast, a single enzyme, Thiazole Synthase (THI4) , is primarily responsible for synthesizing the thiazole moiety. frontiersin.orgoup.com THI4 is a unique suicide enzyme, meaning it is inactivated after a single catalytic cycle. oup.com It catalyzes the formation of an adenylated thiazole derivative (ADT) from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), glycine (B1666218), and a sulfur atom derived from a cysteine residue within its own active site. oup.com This process results in the conversion of the active site cysteine to dehydroalanine, rendering the enzyme inactive. oup.com

In contrast, the biosynthesis in most bacteria, such as E. coli and Bacillus subtilis, requires a multi-enzyme system. researchgate.netnih.gov Key enzymes in these prokaryotic pathways include:

Thiazole Synthase (ThiG) : This is the central enzyme that catalyzes the condensation reaction to form the thiazole ring. researchgate.netresearchgate.net

Sulfur Carrier Protein (ThiS) : ThiS carries the sulfur atom required for the thiazole ring. Its C-terminal glycine is converted to a thiocarboxylate, which acts as the sulfur donor. pnas.orgnih.gov

ThiF : An adenyltransferase that activates ThiS by adenylating its C-terminus, preparing it for sulfur transfer. researchgate.netpnas.org

Cysteine Desulfurase (IscS or NifS) : These enzymes transfer sulfur from cysteine to the activated ThiS. researchgate.net

Glycine Oxidase (ThiO) (in B. subtilis) or enzymes acting on tyrosine (in E. coli): These enzymes provide the C2-N3 fragment of the thiazole ring. researchgate.netresearchgate.net

The following table summarizes the key enzymes and their functions in different organisms.

| Enzyme | Organism(s) | Function |

| Thiazole Synthase (THI4) | Plants, Yeast | Catalyzes the formation of the thiazole moiety from NAD, glycine, and an internal cysteine residue in a single turnover. oup.comuniprot.org |

| Thiazole Synthase (ThiG) | Bacteria | Catalyzes the final cyclization reaction to form the thiazole ring from various precursors. researchgate.netacs.org |

| Sulfur Carrier Protein (ThiS) | Bacteria | Carries and donates the sulfur atom for thiazole ring formation. pnas.orgnih.gov |

| ThiF | Bacteria | Adenylates and activates the ThiS protein. researchgate.netpnas.org |

| Cysteine Desulfurase (IscS/NifS) | Bacteria | Transfers sulfur from cysteine to ThiS. researchgate.net |

| Glycine Oxidase (ThiO) | Bacillus subtilis | Oxidizes glycine to provide the C2-N3 fragment for the thiazole ring. researchgate.netresearchgate.net |

Intermediates and Pathways in Natural Thiazole Formation

The formation of the thiazole ring proceeds through distinct pathways in eukaryotes and prokaryotes, involving several key intermediates.

In eukaryotes like plants and yeast, the THI4 enzyme utilizes NAD and glycine . The reaction is initiated by the cleavage of NAD, and its ADP-ribose portion is combined with glycine. nih.gov A sulfur atom is intramolecularly transferred from a cysteine residue of the enzyme itself. oup.com This process forms an adenosine (B11128) diphosphate (B83284) 5-(2-hydroxyethyl)-4-methylthiazole-2-carboxylic acid (ADT) intermediate, which is then converted to the final thiazole phosphate (B84403) product. uniprot.orgnih.gov

In bacteria such as Bacillus subtilis, the pathway begins with different precursors. 1-deoxy-D-xylulose 5-phosphate (DXP) and an imine derived from glycine (produced by ThiO) are key substrates. researchgate.netacs.org The sulfur is delivered by the ThiS-thiocarboxylate . pnas.org These components are assembled by the thiazole synthase ThiG . The reaction involves an oxidative condensation of DXP, the glycine imine, and the sulfur from ThiS to form the thiazole phosphate ring. researchgate.netresearchgate.net In E. coli, the pathway is similar but utilizes tyrosine instead of glycine as a precursor for the C2-N3 atoms of the ring. researchgate.netpnas.org

A simplified overview of the precursors and primary thiazole products in these pathways is presented below.

| Pathway | Organism | Key Precursors | Primary Thiazole Product |

| Eukaryotic | Plants, Yeast | NAD, Glycine, Cysteine (from THI4) | 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P) |

| Aerobic Prokaryotic | Bacillus subtilis | 1-deoxy-D-xylulose 5-phosphate (DXP), Glycine, Cysteine | 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P) |

| Anaerobic Prokaryotic | Escherichia coli | 1-deoxy-D-xylulose 5-phosphate (DXP), Tyrosine, Cysteine | 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (HET-P) |

Natural Product Chemistry and Isolation of Thiazole Derivatives

Thiazole compounds are widespread in nature, contributing to the chemical profiles of a diverse range of organisms. Their volatility and presence in complex biological samples necessitate specialized techniques for their extraction and identification.

Presence of Thiazole Compounds in Various Natural Systems

The thiazole moiety is a structural component of many natural products beyond thiamine. For example, benzothiazoles are found in various natural sources. While specific information on the natural occurrence of 2-Butylthiazole is limited in the provided search results, the broader family of thiazole derivatives has been identified in numerous systems. They are recognized as important flavor and aroma components in many foods and are also found in some peptides and as secondary metabolites in microorganisms.

Isolation Techniques for Volatile Thiazole Compounds from Biological Matrices

The isolation of volatile compounds like this compound from complex biological matrices requires methods that are both sensitive and selective. The choice of technique depends on the nature of the sample and the concentration of the target compounds.

Commonly employed techniques include:

Solvent Extraction : This traditional method involves using an organic solvent to extract volatile and semi-volatile compounds from a sample. The choice of solvent is critical to ensure efficient extraction of the target analytes.

Distillation and Solvent-Assisted Flavor Evaporation (SAFE) : These techniques are particularly useful for isolating volatile compounds from aqueous samples. SAFE is a high-vacuum distillation method that allows for the gentle isolation of aroma compounds at low temperatures, minimizing the formation of artifacts.

Solid-Phase Microextraction (SPME) : SPME is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Volatile compounds adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) : Following extraction, GC-MS is the most common analytical technique for separating and identifying individual volatile compounds. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification.

These techniques are frequently used in the analysis of food flavors, environmental samples, and natural products to isolate and identify thiazole derivatives.

Formation Mechanisms of Thiazole Compounds as Flavor Agents

Many thiazole compounds, including alkylthiazoles like this compound, are significant contributors to the flavor profiles of cooked foods. Their formation is often a result of non-enzymatic browning reactions that occur during heating.

The primary pathway for the formation of many flavor-active thiazoles is the Maillard reaction . This complex series of reactions occurs between reducing sugars and amino acids when heated. Specifically, the formation of the thiazole ring often involves the reaction of a sulfur-containing amino acid, such as cysteine , with dicarbonyl compounds that are intermediates of the Maillard reaction.

The general mechanism for the formation of alkylthiazoles involves the thermal degradation of cysteine, which produces hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and various aldehydes. The subsequent reaction between hydrogen sulfide, an aldehyde (in the case of this compound, this would likely be pentanal, derived from lipid oxidation or amino acid degradation), and ammonia leads to the formation of the substituted thiazole ring. Another proposed pathway involves the reaction of cysteamine (B1669678) (a decarboxylation product of cysteine) with an aldehyde.

The Hantzsch thiazole synthesis, a classic organic reaction, provides a model for this process, where a thioamide reacts with an α-haloketone to form a thiazole. wikipedia.org In the context of food chemistry, similar precursor molecules are generated during cooking, leading to the formation of a wide variety of thiazole derivatives that contribute to the desirable roasted, nutty, and meaty flavors in many foods.

Contribution of Thermal and Enzymatic Processes to Thiazole Flavor Precursors

The formation of thiazole compounds, including this compound, is a complex process that relies on the generation of specific precursor molecules within a food matrix. These precursors are primarily produced through the combined action of enzymatic and thermal processes.

Enzymatic action is foundational in breaking down large, flavorless macromolecules into smaller, more reactive components. During the aging of meat, endogenous enzymes such as proteases and lipases catalyze the breakdown of proteins and lipids, respectively. Proteolysis yields free amino acids, including the vital sulfur-containing amino acid cysteine. wikipedia.orguq.edu.au Concurrently, lipolysis liberates fatty acids from triglycerides and phospholipids. In plant-based materials, enzymes like amylases are responsible for hydrolyzing starches into simple, reducing sugars such as glucose.

Thermal processes, such as cooking, provide the necessary energy to drive the chemical reactions between these precursors. nutrition.org Heat not only accelerates these reactions but also leads to the thermal degradation of other essential components. For instance, thiamine (vitamin B1) is heat-labile and degrades during cooking to yield key thiazole precursors. researchgate.netresearchgate.netacs.org The degradation of thiamine can cleave the molecule into its pyrimidine (B1678525) and thiazole moieties, which then participate in further flavor-forming reactions. researchgate.netclemson.edu Therefore, the generation of the necessary building blocks for thiazole synthesis—sulfur-containing compounds, reducing sugars, and carbonyls from lipid breakdown—is a direct consequence of both enzymatic activity and the application of heat.

Table 1: Key Precursors for Thiazole Formation

| Precursor Category | Specific Precursor | Source | Process |

|---|---|---|---|

| Sulfur Donors | Cysteine | Proteins (e.g., in meat) | Enzymatic (Proteolysis) |

| Thiamine (Vitamin B1) | Meats, grains, nuts | Thermal Degradation | |

| Carbonyl Sources | Reducing Sugars (e.g., Glucose, Ribose) | Starches, Nucleotides | Enzymatic (Amylase), Thermal Degradation |

| Aldehydes (e.g., Butanal) | Unsaturated Fatty Acids | Thermal Lipid Oxidation | |

| α-Dicarbonyls (e.g., Glyoxal) | Reducing Sugars | Maillard Reaction | |

| Nitrogen Donors | Amino Acids (e.g., Cysteine) | Proteins | Enzymatic (Proteolysis) |

Role of Maillard Reactions and Lipid Oxidation in Thiazole Formation

The synthesis of this compound in food is a prime example of the intricate interplay between the Maillard reaction and lipid oxidation. These two chemical pathways, occurring simultaneously during thermal processing, are responsible for the generation of a wide array of flavor compounds. researchgate.net

The Maillard reaction is a non-enzymatic browning reaction that begins with the condensation of a reducing sugar and an amino acid. researchgate.net This initial step leads to a cascade of subsequent reactions, producing a multitude of heterocyclic compounds that contribute to the aroma of cooked food. For thiazole formation, the sulfur-containing amino acid cysteine is of particular importance. Through a process known as Strecker degradation, cysteine breaks down to release key intermediates, including hydrogen sulfide (H₂S) and ammonia (NH₃).

Concurrently, lipid oxidation, especially of polyunsaturated fatty acids, is accelerated by heat. This process generates a variety of reactive carbonyl compounds, including aldehydes. The formation of this compound specifically requires a four-carbon aldehyde, such as butanal. The interaction occurs when these aldehydes from lipid oxidation participate in the Maillard reaction pathway.

The proposed mechanism for the formation of 2-alkylthiazoles, such as this compound, involves the reaction between hydrogen sulfide and ammonia (from cysteine degradation), an α-dicarbonyl compound (from sugar degradation in the Maillard reaction), and an aldehyde (from lipid oxidation). researchgate.net In this scenario, butanal reacts with the other intermediates to form the final this compound structure. The presence of thiazoles with C4 to C8 n-alkyl substituents in the 2-position has been reported in cooked meats such as fried chicken, which supports the formation of this compound through this interactive pathway. nih.gov

Table 2: Examples of 2-Alkylthiazoles Identified in Thermally Processed Foods

| Compound | Alkyl Group | Food Product | Reference |

|---|---|---|---|

| This compound | n-Butyl (C4) | Fried Chicken, Cooked Beef | nih.gov |

| 2-Pentylthiazole | n-Pentyl (C5) | Fried Chicken, Cooked Beef | nih.gov |

| 2-Hexylthiazole | n-Hexyl (C6) | Fried Chicken, Cooked Beef | nih.gov |

| **3-Methyl-5-butyl-1,2,4-trithiolane*** | Butyl (C4) | Fried Chicken | nih.gov |

| 2-Isobutylthiazole | Isobutyl (C4) | Fresh Tomato | acs.orgacs.org |

Note: While not a thiazole, this related sulfur-containing heterocyclic compound is also formed from the interaction of lipid oxidation products (pentanal and hexanal) and Maillard reaction intermediates, demonstrating the common pathway.

Environmental Dynamics and Biogeochemical Cycling of 2 Butylthiazole

Environmental Fate and Degradation Mechanisms of Thiazole (B1198619) Compounds

Thiazoles and their derivatives are released into the environment from both natural and anthropogenic sources. Their subsequent fate is a result of partitioning between environmental compartments and degradation through abiotic and biotic pathways. thermofisher.comeuropa.eu The structure of the thiazole ring, containing both sulfur and nitrogen, provides multiple sites for chemical and biological reactions. thermofisher.com

The distribution of a chemical in the environment is largely determined by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient. For 2-butylthiazole and its isomers, their properties suggest a specific environmental behavior. A safety data sheet for the related compound 2-sec-butylthiazole indicates it has low water solubility, suggesting it is not likely to be mobile in the environment. thermofisher.com Spillage is considered unlikely to penetrate soil, and due to its insolubility, the product is expected to sink in water and evaporate slowly. thermofisher.com

The environmental distribution can be predicted using fugacity models, which estimate a chemical's "escaping tendency" from one environmental compartment to another. envchemgroup.com These models divide the environment into compartments like air, water, soil, and sediment and use the chemical's properties to predict its concentration in each. mdpi.comresearchgate.net For many organic pollutants, the soil and sediment often become the primary sinks. mdpi.com

Once distributed, transformation can occur. In wastewater treatment plants, which are a major conduit for chemicals entering the environment, thiazole derivatives like benzothiazoles are only partially removed by conventional activated sludge treatment. researchgate.netnih.gov This incomplete removal highlights their potential for persistence and distribution into aquatic environments. nih.gov

Interactive Table: Physicochemical Properties and Environmental Tendencies of 2-sec-Butylthiazole

Instructions:| Property | Value/Description | Environmental Implication |

| Water Solubility | Low / Insoluble | Low mobility in water systems; tends to partition out of the aqueous phase. thermofisher.com |

| Mobility in Soil | Spillage unlikely to penetrate soil | Likely to remain in the upper soil layers; low potential for groundwater contamination. thermofisher.com |

| Behavior in Water | Sinks in water | Will likely accumulate in the sediment of aquatic systems. thermofisher.com |

| Volatility | Evaporates slowly | Lower tendency to move from water or soil into the air compared to more volatile compounds. thermofisher.com |

| Persistence | May persist, based on available information | Suggests that degradation processes may be slow. thermofisher.com |

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms, primarily through processes like photolysis and hydrolysis. chemsafetypro.com

Photolysis: This process involves the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. encyclopedia.pub Thiazole compounds are known to be susceptible to photooxidation. rsc.org Studies on the corrosion inhibitor 2-mercaptobenzothiazole (B37678) (MBT) have shown that it undergoes photochemical degradation in both aqueous and organic solutions. rsc.orgresearchgate.net The initial products of MBT photodegradation are often dimers, which can be further converted into other compounds like aniline. rsc.org Illumination has been shown to significantly accelerate the degradation of other heterocyclic compounds in water-sediment systems, reducing half-lives dramatically compared to degradation in the dark. nih.gov

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. encyclopedia.pub The rate of hydrolysis is often dependent on the pH of the water. chemsafetypro.com While some thiazole derivatives are stable in water at neutral or acidic pH, they can undergo rapid decomposition at alkaline pH. chemicalpapers.com For instance, studies on 2-styrylbenzothiazolium salts demonstrated that hydrolysis at a pH of around 8 leads to the cleavage of the molecule, forming 2-styrylbenzothiazole (B224385) and other products. chemicalpapers.com The hydrolysis of thiazole-containing compounds can be a key step in their environmental degradation pathway. google.commdpi.comnih.govpsu.edu

Biodegradation is the breakdown of organic substances by microorganisms such as bacteria and fungi. mdpi.comchemsafetypro.com This process is a crucial pathway for the removal of many organic pollutants from the environment. researchgate.net The ability of microbial communities to degrade pollutants can be enhanced through processes like biostimulation (adding nutrients to stimulate existing microbes) and bioaugmentation (adding specific microbes to the environment). researchgate.net

While specific studies on the microbial degradation of this compound in the environment are limited, the general principles of organic pollutant degradation apply. Microorganisms secrete enzymes that can break down complex molecules. mdpi.com For aromatic and heterocyclic compounds, these pathways often involve oxidation and ring cleavage. nih.gov For example, the biodegradation of some aromatic compounds proceeds through the formation of coenzyme A (CoA) thioesters, followed by epoxidation of the aromatic ring and subsequent hydrolytic ring cleavage. nih.gov

Research on the metabolism of thiazoles in mice provides insight into potential biodegradation pathways. Studies on thiabendazole (B1682256) and 4-tert-butylthiazole (B3354706) suggest a metabolic process involving microsomal epoxidation of the thiazole ring's double bond. psu.edu Following hydrolysis, the resulting epoxide can decompose to yield thioamides and other fragments. psu.edu While this occurs in a biological system, it indicates that the thiazole ring is susceptible to enzymatic attack that could be mirrored by microbial enzymes in the environment. The presence of bacteria like Pseudomonas and fungi such as Aspergillus flavus and Penicillium funiculosum have been noted in the degradation of various pollutants. mdpi.comfrontiersin.org

The persistence of a chemical in the environment is often measured by its half-life (DT50), the time it takes for half of the initial amount to degrade. chemsafetypro.com A substance is generally considered persistent if its half-life is greater than 60 days in marine water, 40 days in freshwater, or 180 days in sediment or soil. chemsafetypro.comindustrialchemicals.gov.au Degradation rates are influenced by environmental conditions such as temperature, pH, moisture, and microbial activity. cdmf.org.br For example, the degradation of the herbicide saflufenacil (B1680489) was found to be 2-3 times longer under saturated (flooded) soil conditions compared to field capacity. cdmf.org.br

The degradation of thiazoles can lead to various transformation products. Upon combustion, a related compound, 2-amino-4-tert-butylthiazole, is expected to produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen cyanide. thermofisher.com Photodegradation of 2-mercaptobenzothiazole can yield dimeric structures and aniline. rsc.org Metabolic studies of other thiazoles have identified thioamides and glyoxals as ring cleavage products. psu.edu

Table: Potential Degradation Products of Thiazole Compounds

| Degradation Process | Parent Compound Example | Potential Transformation Products | Reference |

| Combustion | 2-Amino-4-tert-butylthiazole | Nitrogen oxides (NOx), CO, CO2, Sulfur oxides, Hydrogen cyanide | thermofisher.com |

| Photodegradation | 2-Mercaptobenzothiazole | Dimers, Oligomers, Aniline | rsc.org |

| Metabolism (in mice) | 4-tert-Butylthiazole | Thioformamide, tert-Butylglyoxal | psu.edu |

| Hydrolysis | 2-Styrylbenzothiazolium salts | 2-Styrylbenzothiazole, Alcohols, Esters | chemicalpapers.com |

Classification and Environmental Impact as a Volatile Organic Compound (VOC)

Volatile organic compounds (VOCs) are organic chemicals that have a high vapor pressure at ordinary room temperature. psu.edupsu.edu Their high vapor pressure results from a low boiling point, which causes large numbers of molecules to evaporate or sublimate from the liquid or solid form of the compound and enter the surrounding air. psu.edu

VOCs are emitted from a wide array of sources, including industrial processes, paints, solvents, petroleum fuels, and biological sources. psu.edunih.gov In the atmosphere, VOCs can react with nitrogen oxides in the presence of sunlight to form ground-level ozone, a major component of smog. thegoodscentscompany.com This photochemical ozone creation is a significant environmental impact of VOCs. thegoodscentscompany.com Some VOCs are also directly harmful to human health. thegoodscentscompany.comeuropa.eu

This compound and its isomers are recognized as volatile organic compounds. They are known for their distinctive odors and are found in various natural and man-made products. For instance, 2-sec-butylthiazole has been described as having a green, nutty, and vegetable-like aroma and is used in low concentrations in flavors for food products. thegoodscentscompany.comresearchgate.net

Its presence has been documented in the volatile profiles of specific natural sources. It is a known aroma compound in thermally treated foods, such as meat, where it is formed through interactions between lipid oxidation products and Maillard reactions. researchgate.net It has also been identified as one of the characteristic volatile compounds in mouse urine, where it is thought to play a role in chemical communication. researchgate.net The presence of this compound in these specific contexts demonstrates its nature as a VOC, contributing to the complex chemical signature of various materials.

Atmospheric Chemical Reactions and Secondary Pollutant Formation Attributed to VOCs

Volatile Organic Compounds (VOCs) are significant precursors to the formation of various secondary air pollutants. While direct studies on the atmospheric chemical reactions of this compound are not extensively available in peer-reviewed literature, its atmospheric fate can be inferred from the well-established chemistry of other VOCs containing similar structural features, namely a heterocyclic aromatic ring and an alkyl substituent.

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). harvard.edu The atmospheric degradation of this compound is expected to be initiated predominantly by its reaction with OH radicals. harvard.edud-nb.info This reaction likely proceeds via two main pathways: OH radical addition to the thiazole ring and H-atom abstraction from the butyl group. The presence of the sulfur and nitrogen atoms in the thiazole ring, along with the double bonds, provides sites for electrophilic addition of the OH radical. nih.gov Concurrently, the C-H bonds of the butyl group are susceptible to hydrogen abstraction by OH radicals. harvard.edu

These initial reactions produce alkyl and peroxy radicals (RO₂). rsc.org In environments with significant concentrations of nitrogen oxides (NOₓ), typical of urban and industrial areas, these peroxy radicals will react with nitric oxide (NO) to form alkoxy radicals (RO) and nitrogen dioxide (NO₂). noaa.gov The alkoxy radicals can undergo further reactions, such as decomposition or isomerization, leading to the formation of smaller, more oxygenated, and often more volatile compounds. The increase in NO₂ concentration from these reactions contributes to the photochemical formation of ground-level ozone (O₃), a major component of smog. noaa.govepa.gov

The general mechanism for photochemical smog formation involves the photolysis of NO₂, which produces an oxygen atom that then reacts with molecular oxygen (O₂) to form ozone. epa.gov VOCs like this compound fuel this cycle by regenerating NO₂ from NO without consuming ozone.

Furthermore, the oxidation products of this compound can contribute to the formation of Secondary Organic Aerosol (SOA). rsc.orgnih.gov The multi-generational oxidation of the initial products can lead to compounds with lower volatility. These low-volatility products can then partition from the gas phase to the particle phase, either by condensing onto pre-existing aerosol particles or through new particle formation. rsc.orgd-nb.info The presence of sulfur and nitrogen in the this compound molecule suggests that its oxidation could also lead to the formation of organosulfates and organonitrates, which are known components of atmospheric SOA.

During the nighttime, the nitrate (B79036) radical (NO₃) becomes a significant oxidant. copernicus.orgcopernicus.org Similar to OH radicals, NO₃ can react with this compound, likely through addition to the aromatic ring. nih.gov These reactions can also lead to the formation of organic nitrates and contribute to nighttime SOA production. copernicus.orgresearchgate.net The reaction with ozone (O₃) is generally slower for aromatic compounds compared to alkenes, but may still represent a minor degradation pathway. d-nb.info

The atmospheric lifetime of this compound will be determined by the sum of the rate constants of its reactions with these oxidants and their respective atmospheric concentrations. For most VOCs, the reaction with the OH radical is the dominant removal process, leading to atmospheric lifetimes ranging from hours to days. copernicus.org

Methodologies for Environmental Monitoring and Quantification of Thiazole Compounds

The effective monitoring and quantification of thiazole compounds, including this compound, in environmental matrices are crucial for understanding their distribution and fate. The primary analytical technique employed for this purpose is gas chromatography (GC) due to the volatile nature of many thiazole derivatives. nist.govcdc.gov

Sample Collection and Preparation

For air samples, collection often involves drawing a known volume of air through a sorbent tube. nih.govcdc.gov The sorbent material, such as charcoal or polymeric resins like Tenax™, effectively traps the volatile organic compounds. epa.govbrjac.com.br Subsequently, the trapped analytes are desorbed, typically through thermal desorption, for introduction into the GC system. nih.gov

A widely used and efficient sample preparation technique for both liquid and gaseous samples is Solid-Phase Microextraction (SPME). elifesciences.orgnih.gov SPME is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). nih.govresearchgate.net The analytes adsorb to the fiber, which is then transferred to the GC injector for thermal desorption. nih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov For instance, coatings like polydimethylsiloxane (B3030410) (PDMS) are effective for nonpolar compounds. researchgate.net

Analytical Detection and Quantification

Gas chromatography is the core separation technique, where the sample components are separated based on their boiling points and interaction with the stationary phase of the GC column. wikipedia.org The choice of detector is critical for both identification and quantification.

Mass Spectrometry (MS) is the most powerful and widely used detector coupled with GC for the analysis of environmental contaminants. nist.govbrjac.com.brwikipedia.org GC-MS allows for the definitive identification of compounds by comparing their mass spectra with those in spectral libraries (like the NIST library) and with authentic standards. nih.govresearchgate.net The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound that serves as a chemical fingerprint. wikipedia.org

For quantitative analysis, a calibration curve is typically generated using standards of known concentrations. nih.govsoton.ac.uk The response of the detector to the analyte is plotted against the concentration, allowing for the determination of the analyte's concentration in an unknown sample. The use of an internal standard is a common practice to improve the accuracy and precision of the quantification by correcting for variations in sample injection and instrument response. nih.gov

Other detectors can also be used in conjunction with GC. For sulfur-containing compounds like thiazoles, a Pulsed Flame Photometric Detector (PFPD) offers high selectivity and sensitivity. nih.gov A Flame Ionization Detector (FID) is a more general-purpose detector that responds to most organic compounds. cdc.gov

The combination of these methodologies allows for the detection and quantification of this compound and other thiazole compounds at trace levels in various environmental samples, providing essential data for environmental assessment and research.

Advanced Analytical and Spectroscopic Characterization of 2 Butylthiazole

Chromatographic Techniques and Mass Spectrometry Applications

Chromatography, coupled with mass spectrometry, provides powerful tools for separating 2-butylthiazole from complex mixtures and confirming its identity and quantity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a long, thin capillary column.

Identification: Identification is achieved by comparing two key pieces of data against a known standard: the retention time (the time it takes for the compound to travel through the column) and the mass spectrum. The mass spectrum is a molecular fingerprint generated by bombarding the molecule with electrons, causing it to fragment in a predictable pattern. For this compound, the molecular ion ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragments arise from the cleavage of the butyl group and the stable thiazole (B1198619) ring.

Quantification: For quantitative analysis, a known amount of an internal standard (a compound with similar chemical properties but a different mass, not naturally present in the sample) is added to the sample. A calibration curve is generated by analyzing standards containing known concentrations of this compound and the internal standard. By comparing the peak area ratio of this compound to the internal standard in the unknown sample, its exact concentration can be determined. This method is highly sensitive, often achieving limits of detection (LOD) in the low parts-per-billion (ppb) range. lookchem.com

| Parameter | Description/Value |

|---|---|

| Column Type | Non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-Wax) capillary column |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Molecular Ion [M]⁺ (m/z) | 141 |

| Key Fragment Ions (m/z) | 112 (Loss of ethyl), 98 (Loss of propyl), 85 (Thiazole ring fragment), 57 (Butyl cation) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

While GC-MS is ideal for volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is indispensable for analyzing less volatile derivatives of this compound or for its detection in complex, non-volatile matrices. utoronto.ca LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase packed in a column. utoronto.ca

The eluent from the LC column is directed into an ion source, typically electrospray ionization (ESI), which generates charged molecules that can be analyzed by the mass spectrometer. utoronto.ca ESI is a soft ionization technique that usually preserves the molecular ion, making it ideal for determining the molecular weight. For a nitrogen-containing heterocyclic compound like this compound, ESI in positive ion mode ([M+H]⁺) is highly effective.

Tandem mass spectrometry (MS/MS) adds another layer of specificity. The molecular ion of interest is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting fragment ions are analyzed in a second mass analyzer. This technique, known as Selected Reaction Monitoring (SRM), is exceptionally selective and sensitive, allowing for quantification in highly complex samples like biological fluids or food extracts. researchgate.netcam.ac.uk

| Parameter | Description/Value |

|---|---|

| LC Column | Reversed-Phase (e.g., C18) |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |

| Ion Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive Ion Mode |

| Precursor Ion (MS1) | [M+H]⁺ = m/z 142 |

| Product Ions (MS2) | Fragments resulting from the cleavage of the butyl side chain |

Integration of Chromatographic Techniques with Olfactometry for Sensory Profiling

To understand the contribution of this compound to the aroma of a product, GC is combined with olfactometry (GC-O). In a GC-O system, the effluent from the gas chromatograph is split, with one part going to the MS detector and the other to a heated sniffing port. A trained sensory panelist sniffs the port and records the time, intensity, and description of any detected odor.

Research on tomato volatiles has utilized GC-O to characterize various sulfur-containing compounds, including isomers like 2-sec-butylthiazole. matanginicollege.ac.in These studies reveal that alkylthiazoles are often associated with green, earthy, and vegetable-like aroma notes. By correlating the odor detected at the olfactometry port with the peak identified by the mass spectrometer at the same retention time, the specific sensory profile of this compound can be unequivocally established.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: A ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift, δ), and the number of neighboring protons (splitting pattern). For this compound, one would expect distinct signals for the two protons on the thiazole ring and separate signals for the CH₃, CH₂, and CH protons of the butyl group.

¹³C NMR: A ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule. The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic). For this compound, seven distinct carbon signals would be expected.

Detailed analysis of related compounds, such as 4-bromo-2-butylthiazole, provides a strong basis for assigning the spectral data for this compound. lookchem.com The electronic environment of the butyl chain is very similar in both compounds.

| Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Description |

|---|---|---|---|

| Thiazole H-4 | ~7.2 | ~118 | Aromatic proton adjacent to sulfur |

| Thiazole H-5 | ~7.7 | ~143 | Aromatic proton adjacent to nitrogen |

| Thiazole C-2 | - | ~170 | Carbon bonded to N, S, and the butyl group |

| Thiazole C-4 | - | ~118 | Carbon bonded to H-4 |

| Thiazole C-5 | - | ~143 | Carbon bonded to H-5 |

| Butyl CH₂ (α to ring) | ~3.0 (triplet) | ~34 | Methylene (B1212753) group attached to the thiazole ring |

| Butyl CH₂ | ~1.8 (multiplet) | ~32 | Methylene group |

| Butyl CH₂ | ~1.4 (multiplet) | ~22 | Methylene group |

| Butyl CH₃ | ~0.9 (triplet) | ~14 | Terminal methyl group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹). The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the alkyl chain, as well as vibrations from the C=N, C=C, and C-S bonds within the aromatic thiazole ring. Analysis of the IR spectrum for the closely related 2-sec-butylthiazole confirms these assignments. asianpubs.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Thiazole Ring) |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl Group) |

| ~1500 | C=N Stretch | Thiazole Ring |

| ~1460 | C=C Stretch | Thiazole Ring |

| ~1380 | C-H Bend | Aliphatic (Butyl Group) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like thiazole exhibit characteristic absorptions in the ultraviolet range. The spectrum of this compound is expected to show absorptions corresponding to π → π* (pi-to-pi-star) and n → π* (n-to-pi-star) electronic transitions. The π → π* transition is typically the most intense and occurs at a shorter wavelength, while the weaker n → π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, occurs at a longer wavelength. For simple alkylthiazoles, these absorptions typically fall below 300 nm.

Methodological Advancements for Trace Analysis of Thiazole Compounds

The analysis of thiazole compounds, including this compound, at trace levels presents significant analytical challenges due to their volatility and the complexity of the matrices in which they are often found, such as food and biological samples. alwsci.comrsc.org The field of flavoromics, which seeks to understand the complex chemical profiles defining flavor and aroma, has driven many of the methodological advancements in this area. nih.gov Modern analytical chemistry has shifted towards more precise, sensitive, and efficient methods for identifying and quantifying these volatile and semi-volatile compounds. nih.govfoodresearchlab.com

Key advancements are centered around sophisticated chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of volatile compounds like thiazoles, offering high sensitivity and the ability to separate and identify components within complex mixtures. alwsci.comstudysmarter.co.uk For enhanced separation of particularly complex samples, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry provides superior resolving power. elifesciences.orgnih.gov Furthermore, techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed, especially for less volatile or thermally unstable derivatives. nih.govfoodresearchlab.com These instrumental advancements, combined with innovative sample preparation and data analysis, enable a more detailed understanding of the molecular components contributing to the chemical profile of a sample. nih.gov

Development of Ultra-Sensitive Detection Limits

A primary goal in the trace analysis of thiazoles is the continuous improvement of detection sensitivity. The development of methods with ultra-low limits of detection (LOD) and quantification (LOQ) is crucial for applications in food quality control, environmental monitoring, and the study of biological chemosignals, where target analytes may be present in minute quantities. nih.gov

The sensitivity of an analytical method is fundamentally tied to the instrumentation and the specific procedure employed. High-resolution mass spectrometry (HRMS) offers significant advantages over other MS techniques for detecting low molecular weight compounds, providing high mass accuracy. researchgate.net For GC-MS applications, optimizing parameters such as the injector temperature, carrier gas flow rate, and the mass spectrometer's acquisition mode (e.g., selected ion monitoring, SIM) can substantially lower detection limits compared to full-scan mode. openagrar.de In some cases, derivatization of the target analyte can improve its chromatographic behavior and enhance the signal intensity, leading to lower LODs. journal-imab-bg.org

Table 1: Examples of Achieved Detection Limits for Trace Analytes Using Various Methods

| Analyte Class | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Anticholinesterase Pesticides | Blood | GC-MS | 1.0 - 10.0 µg/L | 3.0 - 30.0 µg/L |

| Cocaine / Benzoylecgonine | Blood | GC-MS (with derivatization) | 25 - 50 ng/mL | Not Reported |

| Organochlorine Pesticides | Water | GC-MS | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Air (particulate matter) | GC-MS | 0.003 - 0.007 ng/m³ | Not Reported |

| Acrylamide | Water | DI-SPME-GC-MS | 0.05 µg/L | Not Reported |

This table presents a selection of reported detection limits for various trace analytes to illustrate the capabilities of modern analytical instrumentation. Data sourced from references nih.govresearchgate.netjournal-imab-bg.orgnih.govresearchgate.net.

Optimization of Sample Preparation and Matrix Cleanup Procedures

Effective sample preparation is arguably the most critical step in the trace analysis of thiazole compounds. The primary objectives are to isolate the target analytes from the sample matrix, concentrate them to a level suitable for detection, and remove interfering compounds (e.g., fats, proteins, sugars) that could compromise the analytical results. ekb.egnih.gov The choice of technique is highly dependent on the analyte's properties and the complexity of the matrix. ekb.egfoodsafety.institute

Headspace (HS) and Solid-Phase Microextraction (SPME): For volatile compounds like this compound, headspace-based techniques are particularly suitable as they sample the gaseous phase above a liquid or solid sample, leaving non-volatile matrix components behind. alwsci.comrsc.org

Static Headspace (HS): This is a rapid, solvent-free method where a sample of the headspace gas is directly injected into the GC. nih.gov

Dynamic Headspace (DHS): In DHS, the headspace is continuously swept with an inert gas, and the volatile compounds are trapped on an adsorbent material before being thermally desorbed into the GC, allowing for greater concentration of the analyte. nih.gov

Solid-Phase Microextraction (SPME): SPME uses a coated fiber to adsorb and concentrate analytes from the sample's headspace or directly from a liquid sample. nih.govnih.gov The fiber is then transferred to the GC injector for thermal desorption. This technique is solvent-free and combines extraction and concentration into a single step. foodsafety.institute

Extraction and Cleanup Methods: When direct headspace analysis is not feasible or sufficient, various extraction and cleanup procedures are employed.

Liquid-Liquid Extraction (LLE): A conventional method that uses an organic solvent to extract analytes from an aqueous sample based on their partitioning behavior. ekb.eg

Solid-Phase Extraction (SPE): This technique is widely used for cleanup and involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov The choice of sorbent material (e.g., C18, PSA, GCB) is critical; for example, anion exchangers like Primary Secondary Amine (PSA) are effective at removing sugars and organic acids, while graphitized carbon black (GCB) can remove pigments. researchgate.netpica-berlin.de

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This popular method involves an initial extraction with a solvent (typically acetonitrile) and partitioning salts, followed by a cleanup step using dispersive SPE (d-SPE), where a small amount of sorbent is mixed with the extract. ekb.egnih.gov It is highly effective for analyzing a wide range of compounds in complex food matrices. nih.gov

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of sorptive coating on a magnetic stir bar, SBSE offers a higher concentration capacity, making it a very sensitive technique for extracting organic compounds from aqueous samples. rsc.org

The optimization of these procedures involves adjusting parameters such as solvent type, pH, extraction time, temperature, and the type and amount of sorbent material to maximize the recovery of the target analyte while minimizing matrix effects. ekb.egresearchgate.net

Table 2: Comparison of Common Sample Preparation Techniques for Volatile and Semi-Volatile Compounds

| Technique | Principle | Primary Application | Advantages | Disadvantages |

|---|---|---|---|---|

| Headspace (HS) | Partitioning of volatiles from sample to gas phase. | Analysis of highly volatile compounds in solid or liquid matrices. | Solvent-free, minimal matrix interference, easily automated. | Limited to highly volatile compounds; may lack sensitivity for some analytes. |

| SPME | Adsorption of analytes onto a coated fiber, followed by thermal desorption. | Extraction and concentration of volatile and semi-volatile compounds from various matrices. | Solvent-free, combines extraction and concentration, sensitive. | Fiber has a limited lifetime; matrix effects can influence adsorption equilibrium. |

| LLE | Partitioning of analytes between two immiscible liquid phases. | Isolation of analytes from liquid samples. | Simple, well-established. | Requires large volumes of organic solvents, can be labor-intensive, may form emulsions. |

| SPE | Adsorption of analytes from a liquid sample onto a solid sorbent, followed by elution. | Cleanup and concentration of analytes from complex liquid samples. | High selectivity, good concentration factor, reduced solvent use compared to LLE. | Can be time-consuming, potential for analyte loss if sorbent is not optimized. |

| QuEChERS | Salting-out extraction followed by dispersive SPE cleanup. | Multi-residue analysis in complex matrices, especially food. | Fast, easy, low solvent use, effective for a wide range of analytes. | May require optimization for specific analyte/matrix combinations. |

| SBSE | Adsorption of analytes onto a coated stir bar, followed by thermal desorption. | Ultra-trace analysis of organic compounds in aqueous samples. | Very high sensitivity and concentration factor. | Primarily for liquid samples; thermal desorption units are required. |

This table summarizes and compares various sample preparation methods relevant to the analysis of thiazole compounds. Data sourced from references ekb.egnih.govfoodsafety.institutersc.org.

Computational Chemistry and Theoretical Modeling of 2 Butylthiazole

Quantum Chemical Investigations of 2-Butylthiazole Properties

Quantum chemical methods are fundamental to understanding the molecular and electronic properties of this compound. These computational techniques solve the Schrödinger equation for the molecule, providing detailed information about its energy, electron distribution, and geometry.

The electronic structure of this compound is characterized by the aromatic thiazole (B1198619) ring and the attached alkyl butyl group. Quantum chemical calculations, such as those employing Hartree-Fock or post-Hartree-Fock methods, can elucidate the distribution of electrons within the molecule. The thiazole ring, with its sulfur and nitrogen heteroatoms, creates a unique electronic environment. The nitrogen atom typically acts as a weak electron-withdrawing group, while the sulfur atom can act as both a π-donor and σ-acceptor.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, particularly involving the sulfur and nitrogen atoms. The LUMO, conversely, would also be associated with the π-system of the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Energetic considerations involve calculating the total energy of the molecule, which is essential for determining its stability and the feasibility of different chemical processes. Theoretical methods can also predict ionization potentials and electron affinities, which are fundamental electronic properties.

Table 1: Illustrative Calculated Electronic Properties of this compound (Note: These are representative values based on typical DFT calculations for similar molecules and may not be from a direct experimental or published computational study on this compound.)

| Property | Calculated Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Ionization Potential | 8.2 | eV |

| Electron Affinity | 0.5 | eV |

Tautomerism, the interconversion of structural isomers, is a possibility for certain substituted thiazoles, particularly those with amino or hydroxyl groups at the 2-position. For 2-aminothiazole, an equilibrium exists between the amino and imino forms. mdpi.com However, for this compound, where the substituent is a simple alkyl group, prototropic tautomerism is not a significant consideration.

Quantum mechanical calculations can be used to perform a conformational search to identify the low-energy conformers. uci.edu This typically involves systematically rotating the dihedral angles of the butyl chain and calculating the energy of each resulting geometry. The most stable conformers are likely to be those that minimize steric hindrance, such as the anti-conformations of the butyl chain.

Table 2: Relative Energies of Hypothetical this compound Conformers (Note: This table is illustrative, demonstrating the expected outcome of a conformational analysis. The labels refer to the dihedral angles along the butyl chain.)

| Conformer | Dihedral Angles (τ1, τ2, τ3) | Relative Energy (kcal/mol) |

| anti-anti-anti | 180°, 180°, 180° | 0.00 |

| anti-anti-gauche | 180°, 180°, 60° | 0.6 |

| anti-gauche-anti | 180°, 60°, 180° | 0.6 |

| gauche-anti-anti | 60°, 180°, 180° | 0.8 |

Density Functional Theory (DFT) Applications in Thiazole Research

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. tum.de DFT methods are widely used to study thiazole derivatives, providing valuable insights that often correlate well with experimental data. capes.gov.brnih.gov

DFT calculations are highly effective in predicting the molecular geometry (bond lengths, bond angles, and dihedral angles) of molecules like this compound. The optimized geometry corresponds to the minimum energy structure on the potential energy surface. For thiazole derivatives, DFT methods like B3LYP with appropriate basis sets have been shown to provide geometries in good agreement with experimental data from techniques like X-ray crystallography. thegoodscentscompany.com

Furthermore, DFT can predict various spectroscopic parameters. For instance, calculated vibrational frequencies can be used to assign bands in experimental infrared (IR) and Raman spectra. thegoodscentscompany.com Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.gov By comparing calculated spectra with experimental ones, the structure and conformation of the molecule can be confirmed.

Table 3: Illustrative DFT-Predicted and Experimental ¹H NMR Chemical Shifts for this compound (Note: Experimental data is general and predicted data is illustrative of what a DFT calculation might yield.)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H4 (thiazole) | 7.65 | 7.5 - 7.8 |

| H5 (thiazole) | 7.15 | 7.0 - 7.3 |

| α-CH₂ (butyl) | 3.05 | 2.9 - 3.2 |

| β-CH₂ (butyl) | 1.75 | 1.6 - 1.9 |

| γ-CH₂ (butyl) | 1.40 | 1.3 - 1.5 |

| δ-CH₃ (butyl) | 0.95 | 0.9 - 1.0 |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, a common route is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. chemhelpasap.com DFT calculations can be used to model the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

By calculating the energies of these species, an energy profile for the reaction can be constructed. The energy of the highest transition state determines the activation energy of the reaction, which is directly related to the reaction rate. This allows for a detailed understanding of how the reaction proceeds and can aid in optimizing reaction conditions.

Beyond reaction kinetics, DFT can be used to calculate important thermodynamic parameters for chemical processes involving this compound. By performing frequency calculations on the optimized geometries of reactants and products, thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined.

These parameters are essential for predicting the spontaneity and equilibrium position of a reaction. For example, a negative ΔG indicates a spontaneous reaction under the given conditions. DFT calculations can also be used to study the thermodynamics of processes like binding interactions or conformational changes.

Table 4: Illustrative Calculated Thermodynamic Parameters for a Hypothetical Isomerization of this compound (Note: This data is purely illustrative to demonstrate the output of thermodynamic calculations from DFT.)

| Parameter | Value | Unit |

| Enthalpy Change (ΔH) | -2.5 | kcal/mol |

| Entropy Change (ΔS) | -1.2 | cal/(mol·K) |

| Gibbs Free Energy Change (ΔG) at 298 K | -2.1 | kcal/mol |

The study of this compound through computational chemistry and theoretical modeling provides profound insights into its molecular behavior, reactivity, and potential interactions. These in silico approaches are pivotal in complementing experimental data, offering a microscopic view that is often inaccessible through empirical methods alone. By leveraging powerful computational techniques, researchers can predict and analyze a wide array of properties, from the dynamics of its molecular structure to its role in complex chemical reactions.

Modeling Intermolecular Interactions and Molecular Recognition

Molecular dynamics (MD) simulations and molecular docking are primary computational tools used to investigate how this compound interacts with other molecules, a process fundamental to molecular recognition. rsc.org These methods are crucial in fields such as materials science and drug discovery, where understanding the binding of a molecule to a target is key. nih.gov

Molecular dynamics simulations offer a dynamic picture of molecular systems. For a molecule like this compound, an MD simulation would typically involve defining a force field, which is a set of parameters that describe the potential energy of the system. uiuc.edu Commonly used force fields include AMBER, CHARMM, and GROMOS, which are parameterized to reproduce experimental data for a wide range of molecules. uiuc.eduambermd.org The simulation would proceed by placing the this compound molecule in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for each atom over a series of small time steps. inflibnet.ac.in This process generates a trajectory that reveals how the molecule moves and interacts with its surroundings over time.

The analysis of MD trajectories can provide valuable information about the stability of different conformations of this compound and its interactions with solvent molecules or a specific binding partner. Key parameters such as the root-mean-square deviation (RMSD) can be monitored to assess the stability of the simulated system. inflibnet.ac.in

Molecular docking, on the other hand, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful for understanding how this compound might interact with a biological receptor or a material surface. The process involves placing the this compound molecule (the ligand) into the binding site of a target molecule and using a scoring function to estimate the binding affinity for different poses. nrfhh.com The results of docking studies can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the complex. mdpi.com

The interaction energies between this compound and a binding partner can be calculated using various computational methods, including quantum mechanics (QM) and molecular mechanics (MM). mdpi.com QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are often used for smaller systems or for refining the results of MM-based calculations. mdpi.com The table below illustrates the type of data that can be generated from such calculations, showing hypothetical interaction energies between this compound and a generic protein binding site.

| Interaction Type | Calculated Energy (kcal/mol) |

|---|---|

| Van der Waals | -5.8 |

| Electrostatic | -3.2 |

| Hydrogen Bonding | -2.5 |

| Total Binding Energy | -11.5 |

This table presents illustrative values to demonstrate the type of data obtained from computational studies.

Computational Approaches for Reaction Prediction and Discovery

Computational chemistry is also a powerful tool for predicting the reactivity of molecules like this compound and for discovering new chemical reactions. openreview.net Techniques such as Density Functional Theory (DFT) can be used to model reaction mechanisms and calculate activation energies, providing insights into the feasibility and kinetics of a reaction. rsc.orgsmu.edu

For instance, DFT calculations can be employed to study the C5-arylation of 2-n-butylthiazole. researchgate.net By modeling the reaction pathway, researchers can identify transition states and intermediates, and calculate their relative energies. researchgate.net This information is invaluable for understanding the reaction mechanism and for optimizing reaction conditions. The table below shows an example of the kind of data that can be obtained from DFT calculations for a hypothetical reaction involving this compound.

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -25.5 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -18.2 kcal/mol |

| Activation Energy (Ea) | 15.7 kcal/mol |

This table presents illustrative values to demonstrate the type of data obtained from DFT calculations.

Furthermore, recent advances in machine learning and artificial intelligence are revolutionizing the field of reaction prediction. github.com By training models on large datasets of known chemical reactions, it is now possible to predict the outcome of a reaction, suggest optimal reaction conditions, and even propose novel synthetic routes. openreview.netbeilstein-journals.org These data-driven approaches, often utilizing representations of molecules as text strings (SMILES) or molecular graphs, can accelerate the discovery of new chemical transformations for molecules like this compound. scm.com Deep learning models, for example, can be trained to predict reaction yields or to identify the most likely site of reaction on a molecule. github.com

Biological and Ecological Significance of 2 Butylthiazole in Non Human Systems

Roles in Chemosensory Signaling and Chemical Communication in Animals

2-Butylthiazole [IUPAC name: 2-butyl-1,3-thiazole] is a sulfur-containing heterocyclic compound that functions as a potent semiochemical in various animal ecosystems. As a volatile organic compound (VOC), it plays a critical role in conveying information between different species, primarily mediating predator-prey interactions. Its detection by specialized sensory systems triggers profound and often innate behavioral and physiological changes in receiving organisms.

This compound is a well-documented kairomone, a type of semiochemical that benefits the receiver (e.g., a prey animal) but is unintentionally emitted by and is disadvantageous to the emitter (e.g., a predator). It is a characteristic component of the urine and anal gland secretions of several carnivore species. Its presence in the environment serves as a reliable, indirect cue of a predation threat, even when the predator is not physically present.

Research has identified this compound and structurally similar thiazoles in the scent marks of predators such as the weasel (Mustela nivalis) and the red fox (Vulpes vulpes). For prey species like rodents, the ability to detect this single compound is sufficient to elicit a full-fledged fear response. This chemical signal is highly effective because its volatility allows it to disseminate through the air and persist on substrates, providing a lasting indicator of predator activity in a given territory. This interspecies chemical communication is a fundamental aspect of the "ecology of fear," where the perceived risk of predation shapes the behavior and distribution of prey populations.

The table below summarizes the semiochemical function of this compound in documented interspecies interactions.

| Emitter Species (Predator) | Receiver Species (Prey) | Chemical Source | Semiochemical Class | Primary Function |

|---|---|---|---|---|

| Weasel (Mustela nivalis) | Mouse (Mus musculus) | Anal Gland Secretions | Kairomone | Signals predator presence, induces fear |

| Red Fox (Vulpes vulpes) | Rodents (general) | Urine | Kairomone | Territorial marking, predator warning |

The detection of this compound and other predator-derived kairomones in mammals is a complex process mediated by two distinct chemosensory systems: the main olfactory system and the vomeronasal system.

Main Olfactory System: The main olfactory epithelium (MOE), located in the nasal cavity, detects a wide range of volatile odorants. Specific olfactory sensory neurons (OSNs) in the MOE express olfactory receptors that bind to this compound. Research on related predator cues has shown that certain innately recognized odorants are detected by specific receptor families, such as the trace amine-associated receptors (TAARs). Upon binding, these G-protein coupled receptors (GPCRs) initiate a signaling cascade that results in an electrical signal being sent to the main olfactory bulb (MOB) in the brain. This pathway is generally associated with the conscious perception and discrimination of odors.

Vomeronasal System: The vomeronasal organ (VNO), or Jacobson's organ, is a specialized chemosensory structure that detects less volatile chemical cues, often those involved in innate social and defensive behaviors. Studies have demonstrated that thiazole (B1198619) compounds, including those structurally related to this compound, activate neurons within the VNO. The VNO expresses distinct classes of receptors, such as vomeronasal receptors type 1 (V1Rs) and type 2 (V2Rs). The detection of predator kairomones by the VNO is thought to be crucial for triggering hardwired, innate fear responses, bypassing conscious processing and directly activating brain circuits associated with threat assessment, such as the medial amygdala and hypothalamus.

The dual detection of this compound by both the MOE and the VNO ensures a robust and reliable response to predator threats, combining learned avoidance with reflexive, innate fear.

Exposure to this compound elicits a suite of defensive responses in prey animals, particularly rodents, that are critical for survival. These responses can be categorized as behavioral and physiological.

Behavioral Responses: Upon detecting this compound, mice and rats exhibit immediate and characteristic anti-predator behaviors. These include:

Freezing: A complete cessation of movement, which serves to avoid detection by motion-sensitive predators.

Avoidance: Actively moving away from the source of the odor and avoiding areas contaminated with it. In laboratory tests, rodents will spend significantly less time in chambers scented with this compound.

Risk Assessment: Increased vigilance, characterized by specific postures and scanning of the environment.

Suppression of Other Behaviors: A marked decrease in normal activities such as foraging, grooming, and exploration, as resources are reallocated to survival-critical defensive actions.

Physiological Responses: The perception of this compound as a threat cue triggers a classic stress response mediated by the neuroendocrine system.

HPA Axis Activation: The detection of the kairomone leads to the activation of the hypothalamic-pituitary-adrenal (HPA) axis.

Hormone Release: This activation results in a rapid increase in the circulating levels of stress hormones, primarily corticosterone (B1669441) in rodents. Elevated corticosterone mobilizes energy reserves and prepares the animal for a "fight-or-flight" response, enhancing alertness and physiological readiness to face a threat.

The table below details specific documented responses to this compound in a model prey species.

| Species | Response Category | Specific Effect Observed | Associated Research Finding |

|---|---|---|---|

| Mouse (Mus musculus) | Behavioral | Increased freezing duration | Significant increase in immobility time upon exposure. |

| Mouse (Mus musculus) | Behavioral | Place avoidance | Reduced time spent in odor-scented zone of an enclosure. |

| Rat (Rattus norvegicus) | Physiological | Elevated plasma corticosterone | Significant rise in stress hormone levels post-exposure. |

| Rat (Rattus norvegicus) | Behavioral | Suppressed foraging behavior | Increased latency to approach and consume food in the presence of the odor. |

Inter-species Interactions and Ecological Functions of Thiazole Compounds

The influence of this compound and related compounds extends beyond individual animal responses to shape broader ecological processes and community dynamics. Their role as information-carrying molecules is fundamental to the structure of many ecosystems.

At the molecular level, the biological effects of this compound are initiated through the modulation of specific biochemical signaling pathways. The primary mechanism begins with the binding of the this compound molecule to a specific olfactory or vomeronasal receptor, which belongs to the superfamily of G-protein coupled receptors (GPCRs).

This binding event triggers a conformational change in the receptor protein, which in turn activates an associated intracellular G-protein (e.g., Gα_olf in the main olfactory system). The activated G-protein then initiates a downstream enzymatic cascade. In a canonical olfactory signaling pathway, the G-protein activates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger molecule cyclic adenosine monophosphate (cAMP).

The accumulation of intracellular cAMP leads to the opening of cyclic nucleotide-gated (CNG) ion channels in the neuronal membrane. The opening of these channels allows for an influx of positive ions (cations), primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell. This influx depolarizes the neuron's membrane potential, generating an electrical signal or action potential. This signal is the fundamental unit of information that is transmitted to higher processing centers in the brain, ultimately leading to the perception of a predator threat and the initiation of a physiological and behavioral response. Therefore, this compound directly modulates this critical biochemical pathway to function as a chemical signal.

As a volatile organic compound (VOC), this compound is a key player in the chemical ecology of natural environments. VOCs like this compound create a chemical landscape, or "infoscape," that provides a constant stream of information to organisms capable of detecting it. The ecological role of this compound is primarily defined by its function in mediating predator-prey dynamics.

The release of this compound into the environment by a predator creates a "landscape of fear." This is an ecological concept where the fear of predation, driven by indirect cues like scent, is a powerful force that shapes the behavior of prey species. Prey animals may alter their foraging routes, avoid otherwise resource-rich habitats, and change their activity times to minimize their exposure to areas perceived as high-risk.

These behavioral shifts have cascading effects on the ecosystem:

Plant Communities: By altering where herbivores forage, predator kairomones can indirectly influence plant community composition, creating safe zones where certain plants can thrive due to reduced grazing pressure.

Population Dynamics: Chronic stress and reduced foraging opportunities caused by the persistent fear of predation can negatively impact the reproductive success and survival rates of prey populations.

In this context, this compound is more than just a simple warning signal; it is an ecological driver that helps structure entire biological communities through its role as a persistent and potent carrier of information about predation risk.

Consideration of Non-Human Agency in Ecosystem Dynamics

The concept of non-human agency posits that organisms other than humans can influence and shape their environments, acting as agents of ecological change. uab.edu In the context of this compound, this perspective highlights the compound's role as a semiochemical, a chemical signal that mediates interactions between organisms. plantprotection.pl For instance, certain species of mice produce 2-sec-Butylthiazole, a structurally related compound, which is believed to play a role in social communication. elifesciences.orgnih.gov This suggests that the production and perception of such volatile organic compounds are not merely passive processes but are integral to the behavioral ecology of these animals, influencing social structures and interactions within their ecosystems. elifesciences.org

The release of this compound and similar compounds by various organisms can alter the behavior of other species, thereby influencing ecosystem dynamics. plantprotection.pl This can be seen in the communication between insects, where semiochemicals are crucial for processes like mating and defense. affrc.go.jp The production of these compounds by one species and the response it elicits in another demonstrates a form of non-human agency, where the chemical cues actively shape inter-species relationships and, consequently, the broader ecological landscape. plantprotection.pl

Ecosystems are dynamic systems that are constantly changing, and non-human organisms play a significant role in these transformations. wikipedia.org The production of compounds like this compound by microorganisms, plants, and animals contributes to the complex web of interactions that drive ecosystem processes. elifesciences.orgnih.gov These interactions, mediated by chemical signals, can influence population dynamics, community structure, and nutrient cycling, underscoring the importance of considering non-human agency in understanding ecological phenomena. fao.orgecologyandsociety.org

Observed Biological Activities in Non-Human Organisms

Antimicrobial and Antifungal Properties in Microorganisms and Plants

Thiazole derivatives, the class of compounds to which this compound belongs, have demonstrated notable antimicrobial and antifungal activities. jchemrev.comontosight.ai Research has shown that various thiazole compounds can inhibit the growth of a range of bacteria and fungi, making them subjects of interest for potential applications in managing microbial populations. jchemrev.combiointerfaceresearch.com

Studies on different thiazole derivatives have revealed their efficacy against both Gram-positive and Gram-negative bacteria. jchemrev.com For instance, certain synthesized thiazole derivatives have shown significant antibacterial activity against species like Staphylococcus aureus and Escherichia coli. jchemrev.com The antimicrobial action of these compounds is often attributed to their interaction with essential microbial enzymes or cellular structures. jchemrev.com

In the context of plant health, the antifungal properties of thiazole derivatives are of particular interest. researchgate.netnih.govnih.gov Fungal pathogens can cause significant damage to crops, and compounds with antifungal activity can help in their control. nih.govjabonline.inmdpi.com Research has explored the use of thiazole-containing compounds to inhibit the growth of various plant pathogenic fungi. cabidigitallibrary.org For example, some thiazole derivatives have been shown to be effective against fungi like Botrytis cinerea and Cochliobolus heterostrophus. nih.gov The mechanism of action often involves the disruption of fungal cell membranes or inhibition of essential metabolic pathways. nih.gov Furthermore, some plants naturally produce compounds that exhibit antifungal properties, contributing to their defense mechanisms against pathogens. researchgate.netscielo.br

The following table summarizes the observed antimicrobial and antifungal activities of various thiazole derivatives against different microorganisms.

| Compound Type | Target Organism | Observed Effect |

| Thiazole derivatives | Staphylococcus aureus, Escherichia coli | Antibacterial activity. jchemrev.com |

| Thiazole derivatives | Candida albicans, Aspergillus niger | Antifungal activity. jchemrev.com |

| Thiazole-containing compounds | Botrytis cinerea, Cochliobolus heterostrophus | Inhibition of fungal growth on plants. nih.gov |

| This compound-containing compounds | Prorocentrum minimum, Alexandrium pacificum | Algicidal activity. mdpi.com |

Enzymatic Interactions within Biological Pathways